molecular formula C12H9N3O8S B12668619 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid CAS No. 94094-80-1

3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid

Cat. No.: B12668619
CAS No.: 94094-80-1
M. Wt: 355.28 g/mol
InChI Key: YFPQLLJMKAPUQU-UHFFFAOYSA-N
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Description

3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is a complex organic compound characterized by the presence of a hydroxyphenyl group, amino group, and dinitrobenzenesulphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid typically involves the nitration of 4-aminophenol followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the nitration of 4-aminophenol to form 4-nitroaniline. This intermediate is then subjected to further nitration and sulfonation to yield the final product. The process requires careful control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like chlorosulfonic acid and sulfur trioxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is unique due to its combination of hydroxyphenyl, amino, and dinitrobenzenesulphonic acid moieties, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

94094-80-1

Molecular Formula

C12H9N3O8S

Molecular Weight

355.28 g/mol

IUPAC Name

3-(4-hydroxyanilino)-2,6-dinitrobenzenesulfonic acid

InChI

InChI=1S/C12H9N3O8S/c16-8-3-1-7(2-4-8)13-9-5-6-10(14(17)18)12(24(21,22)23)11(9)15(19)20/h1-6,13,16H,(H,21,22,23)

InChI Key

YFPQLLJMKAPUQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])O

Origin of Product

United States

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